REACTION_CXSMILES
|
[NH+]1C=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:7]1([CH3:17])[CH:12]=CC(S([O-])(=O)=O)=C[CH:8]=1.[CH2:18]1[CH2:22][O:21][CH2:20][CH2:19]1>>[CH:20]([O:21][C:7]([CH3:8])([CH3:12])[CH3:17])=[CH2:19].[CH2:22]([OH:21])[CH2:18][C:19]1[CH:5]=[CH:4][CH:3]=[CH:2][CH:20]=1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH+]1=CC=CC=C1.C1(=CC=C(C=C1)S(=O)(=O)[O-])C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Type
|
CUSTOM
|
Details
|
The mixture stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added to a 250 ml three-necked flask
|
Type
|
CUSTOM
|
Details
|
equipped with a temperature probe, an overhead mechanical stirrer and a nitrogen inlet
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=C)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5 g |
Name
|
|
Type
|
product
|
Smiles
|
C(CC1=CC=CC=C1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.8 g |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 140 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |